molecular formula C14H12ClNO3 B6415489 4-(2-Chloro-4-ethoxyphenyl)nicotinic acid, 95% CAS No. 1261914-11-7

4-(2-Chloro-4-ethoxyphenyl)nicotinic acid, 95%

Cat. No. B6415489
CAS RN: 1261914-11-7
M. Wt: 277.70 g/mol
InChI Key: CRTSCSBVVNMCMM-UHFFFAOYSA-N
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Description

4-(2-Chloro-4-ethoxyphenyl)nicotinic acid, also known as 4-CEPN or 4-CNPA, is an organic compound with a molecular formula of C11H10ClNO3. It is a derivative of nicotinic acid and is a widely used reagent in organic synthesis. As a versatile compound, 4-CEPN has been used in a variety of scientific research applications.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-4-ethoxyphenyl)nicotinic acid, 95% is not well understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450, by binding to their active sites. It has also been shown to interact with certain proteins, such as cyclophilin A, by binding to their active sites.
Biochemical and Physiological Effects
4-(2-Chloro-4-ethoxyphenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, which can lead to changes in drug metabolism. It has also been shown to interact with certain proteins, such as cyclophilin A, which can lead to changes in protein-ligand interactions. In addition, 4-(2-Chloro-4-ethoxyphenyl)nicotinic acid, 95% has been shown to have anti-inflammatory effects, and it has been used to treat certain diseases, such as psoriasis.

Advantages and Limitations for Lab Experiments

4-(2-Chloro-4-ethoxyphenyl)nicotinic acid, 95% has several advantages for use in lab experiments. It is a relatively stable compound and has a wide range of solubility in both organic and aqueous solvents. It is also relatively inexpensive and easy to obtain, making it a convenient reagent for organic synthesis. However, 4-(2-Chloro-4-ethoxyphenyl)nicotinic acid, 95% has several limitations for use in lab experiments. It is a relatively weak inhibitor of certain enzymes, and its interaction with proteins is not well understood. In addition, its effects on biochemical and physiological processes are not well understood, making it difficult to predict its effects in certain experiments.

Future Directions

There are several potential future directions for the use of 4-(2-Chloro-4-ethoxyphenyl)nicotinic acid, 95% in scientific research. One potential direction is to further investigate its effects on biochemical and physiological processes. Another potential direction is to explore its use as an inhibitor of certain enzymes, such as cytochrome P450, and its interaction with certain proteins, such as cyclophilin A. In addition, further research could be done to explore its potential use as a fluorescent probe in biological systems. Finally, further research could be done to explore the potential use of 4-(2-Chloro-4-ethoxyphenyl)nicotinic acid, 95% in drug development and its potential use as a therapeutic agent.

Synthesis Methods

4-(2-Chloro-4-ethoxyphenyl)nicotinic acid, 95% can be synthesized through a three-step process. The first step involves the condensation of 2-chloro-4-ethoxyphenyl acetic acid with nicotinic acid. This reaction is catalyzed by a strong acid such as hydrochloric acid, and the resulting product is 4-(2-chloro-4-ethoxyphenyl)nicotinic acid. The second step involves the conversion of the acid to its ester form, 4-(2-chloro-4-ethoxyphenyl)nicotinate, through the reaction with an alcohol such as methanol. The third step involves the conversion of the ester to its amide form, 4-(2-chloro-4-ethoxyphenyl)nicotinamide, through the reaction with an amine such as ethylamine.

Scientific Research Applications

4-(2-Chloro-4-ethoxyphenyl)nicotinic acid, 95% has been widely used in scientific research for its versatile properties. It has been used as a reagent in organic synthesis, a catalyst in chemical reactions, and a ligand in coordination chemistry. It has also been used as an inhibitor in enzyme-catalyzed reactions, as a fluorescent probe in biological systems, and as a ligand in protein-ligand interactions.

properties

IUPAC Name

4-(2-chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3/c1-2-19-9-3-4-11(13(15)7-9)10-5-6-16-8-12(10)14(17)18/h3-8H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTSCSBVVNMCMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C=NC=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50692732
Record name 4-(2-Chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid

CAS RN

1261914-11-7
Record name 4-(2-Chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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